molecular formula C7H11ClO2 B14440971 Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate CAS No. 79357-18-9

Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate

Cat. No.: B14440971
CAS No.: 79357-18-9
M. Wt: 162.61 g/mol
InChI Key: QPFUAIMNAMULRW-PHDIDXHHSA-N
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Description

Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate is a chemical compound with a unique structure featuring a cyclopropane ring substituted with a chloromethyl group and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, or alkoxides can be used.

    Oxidizing Agents: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropane derivatives, while oxidation can produce cyclopropane carboxylic acids.

Scientific Research Applications

Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Material Science: It can be used in the development of new materials with unique properties.

    Biological Studies: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition or modification of enzyme activity. The cyclopropane ring’s strain can also influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (1R,2S)-2-(bromomethyl)cyclopropane-1-carboxylate
  • Ethyl (1R,2S)-2-(iodomethyl)cyclopropane-1-carboxylate
  • Ethyl (1R,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate

Uniqueness

Ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl, iodomethyl, and hydroxymethyl analogs. The chloromethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

79357-18-9

Molecular Formula

C7H11ClO2

Molecular Weight

162.61 g/mol

IUPAC Name

ethyl (1R,2S)-2-(chloromethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H11ClO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-4H2,1H3/t5-,6-/m1/s1

InChI Key

QPFUAIMNAMULRW-PHDIDXHHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1CCl

Canonical SMILES

CCOC(=O)C1CC1CCl

Origin of Product

United States

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